N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide typically involves multiple steps. One common approach is to start with the formation of the thiazolidine ring, which can be achieved by reacting a suitable amine with a thioamide in the presence of an oxidizing agent. The phenyl group is then introduced through a substitution reaction, followed by the addition of the morpholine moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets, while the morpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Morpholine derivatives: Compounds containing the morpholine moiety are often used in pharmaceuticals for their solubility and stability.
Uniqueness
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazolidine ring and the morpholine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c22-16(18-5-7-20-8-10-26-11-9-20)17(23)19-14-3-1-4-15(13-14)21-6-2-12-27(21,24)25/h1,3-4,13H,2,5-12H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCPQTWVKCCPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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